Methyl 2-ethylthiazole-4-carboxylate
CAS No.:
Cat. No.: VC18318617
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H9NO2S |
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Molecular Weight | 171.22 g/mol |
IUPAC Name | methyl 2-ethyl-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C7H9NO2S/c1-3-6-8-5(4-11-6)7(9)10-2/h4H,3H2,1-2H3 |
Standard InChI Key | VURKEGFBLDJVTR-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NC(=CS1)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The thiazole ring system consists of a sulfur atom at position 1 and a nitrogen atom at position 3. In methyl 2-ethylthiazole-4-carboxylate, the 2-position is substituted with an ethyl group (-CH2CH3), while the 4-position contains a methoxycarbonyl group (-COOCH3). This arrangement creates distinct electronic effects: the electron-withdrawing ester group at C4 moderates the electron-rich nature of the aromatic ring, while the ethyl substituent at C2 contributes steric bulk.
Physicochemical Characteristics
Although experimental data for methyl 2-ethylthiazole-4-carboxylate are scarce, analogous compounds provide insight into its likely properties. Ethyl 2-methylthiazole-4-carboxylate (C7H9NO2S) has a molecular weight of 171.22 g/mol , suggesting similar values for the methyl-ethyl variant. Key predicted properties include:
The compound's moderate lipophilicity (Log P ~1.68) suggests adequate membrane permeability, while its topological polar surface area (67.43 Ų) indicates potential for hydrogen bonding interactions.
Synthesis and Reactivity
Classical Synthesis Routes
The most extensively documented method for synthesizing thiazole-4-carboxylate derivatives involves bromination of methyl-substituted precursors. For ethyl 2-methylthiazole-4-carboxylate, a 38% yield was achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux conditions with AIBN initiation . Adapting this protocol for methyl 2-ethylthiazole-4-carboxylate would likely involve:
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Starting with 2-ethylthiazole-4-carboxylic acid
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Esterification with methanol under acidic conditions
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Purification via silica gel chromatography
Reaction conditions typically involve:
Key Synthetic Challenges
Bromination at the ethyl side chain presents unique difficulties compared to methyl analogs. The increased steric bulk of the ethyl group may reduce reaction rates, necessitating longer reaction times or higher temperatures. Side reactions such as over-bromination or ring opening become more probable, requiring careful stoichiometric control of NBS .
Biological and Pharmacological Profile
Metabolic Interactions
While direct studies on methyl 2-ethylthiazole-4-carboxylate are unavailable, its structural analog shows CYP1A2 inhibition , suggesting potential drug-drug interaction risks. The compound's high gastrointestinal absorption (predicted bioavailability score: 0.55) and blood-brain barrier permeability indicate possible central nervous system activity.
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a key precursor in synthesizing:
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Protein kinase inhibitors
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GABA receptor modulators
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Antibacterial agents
Documented yields of 31-38% in bromination reactions highlight its utility in multi-step syntheses despite moderate efficiency.
Material Science Applications
The conjugated π-system enables use in:
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